Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, coloring agents in inks, and as a pH indicator in laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE typically involves a multi-step process. The initial step often includes the diazotization of 4-hydroxyaniline to form a diazonium salt. This is followed by coupling with 4-hydroxyphenylazo compounds under alkaline conditions to form the azo linkage. The final step involves sulfonation and sodium salt formation to enhance solubility in water .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of these complexes, which can interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances its solubility, allowing it to be used in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE
- SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE
Uniqueness
The unique combination of hydroxyl, methoxy, and sulfonate groups in SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE provides it with distinct chemical properties, such as enhanced solubility and stability, making it particularly valuable in industrial applications .
Properties
CAS No. |
94248-17-6 |
---|---|
Molecular Formula |
C30H25N6NaO7S |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
sodium;4,6-dihydroxy-1-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-4-methylcyclohexa-1,5-dien-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H26N6O7S.Na/c1-30(36-33-20-5-3-18(4-6-20)31-32-19-7-9-21(37)10-8-19)14-13-25(27(17-30)43-2)34-35-29-23-12-11-22(38)15-24(23)26(39)16-28(29)44(40,41)42;/h3-16,37-39H,17H2,1-2H3,(H,40,41,42);/q;+1/p-1 |
InChI Key |
AGZUNGLJBCAKPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=CC(=C3)O)O)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.